

Investigational Uses of Ordopidine in Affective Disorders: A Technical Whitepaper

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Compound of Interest

Compound Name: *Ordopidine*

Cat. No.: *B1677458*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical and early clinical information on **Ordopidine** (ACR325). The development of this compound for affective disorders appears to have been limited, and comprehensive clinical data is not available in the public domain.

Introduction

Ordopidine, also known as ACR325, with the chemical name 1-ethyl-4-(2-fluoro-3-(methylsulfonyl)phenyl)piperidine, is an investigational compound that has been classified as a dopaminergic stabilizer.[1] It shares structural and functional similarities with pridopidine.[1] The primary mechanism of action of **Ordopidine** is reported to be low-affinity dopamine D2 receptor antagonism.[1] This unique pharmacological profile has led to its investigation in central nervous system disorders, including initial considerations for affective disorders such as bipolar disorder.[2]

This technical guide provides a comprehensive overview of the available data on **Ordopidine**, focusing on its pharmacological properties, preclinical findings, and the limited information regarding its clinical development for affective disorders.

Pharmacological Profile

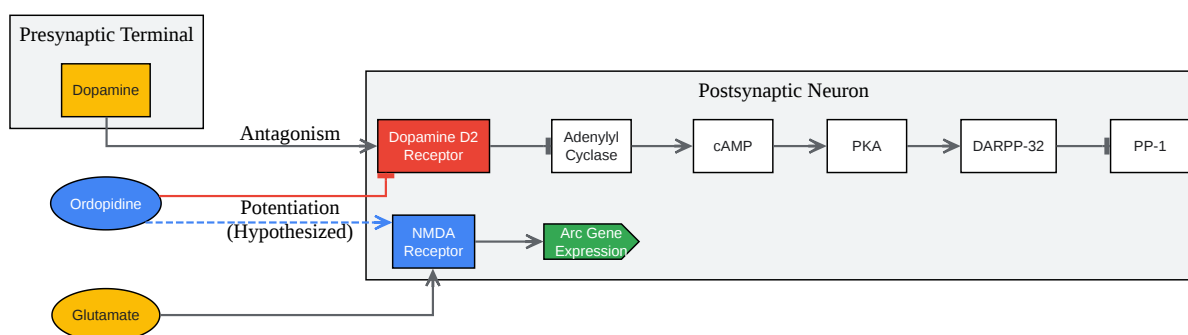
Mechanism of Action

Ordopidine is characterized as a dopaminergic stabilizer, exerting its effects primarily through the dopamine D2 receptor.[1] Unlike typical antipsychotics, it acts as a low-affinity antagonist at the D2 receptor. This property is thought to contribute to its state-dependent effects, inhibiting psychostimulant-induced hyperactivity while stimulating behavior in states of hypoactivity.

A key distinguishing feature of **Ordopidine**, shared with its analog pridopidine, is its ability to enhance the expression of the activity-regulated cytoskeleton-associated protein (Arc), an immediate early gene associated with synaptic plasticity, in both the frontal cortex and striatum. This concurrent increase in Arc expression in these two key brain regions is not observed with reference dopamine D1 or D2 receptor antagonists. The elevation in cortical Arc expression is hypothesized to be linked to enhanced N-methyl-D-aspartic acid (NMDA) receptor-mediated signaling.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **Ordopidine** based on its known mechanism of action.



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Caption: Proposed signaling pathway of **Ordopidine**.

Preclinical Data

The majority of available data on **Ordopidine** comes from a 2014 study investigating its effects on Arc gene expression in the rat brain.

Quantitative Data: Arc Gene Expression

The following table summarizes the quantitative findings from the aforementioned study, comparing the effects of **Ordopidine** with its analog pridopidine and control on Arc gene expression.

Compound	Dose (mg/kg)	Brain Region	Fold Change in Arc Expression (vs. Control)	Reference
Ordopidine	25	Frontal Cortex	1.7	
Ordopidine	25	Striatum	Significant Increase (exact fold change not specified)	
Pridopidine	25	Frontal Cortex	2.2	
Pridopidine	25	Striatum	Significant Increase (exact fold change not specified)	

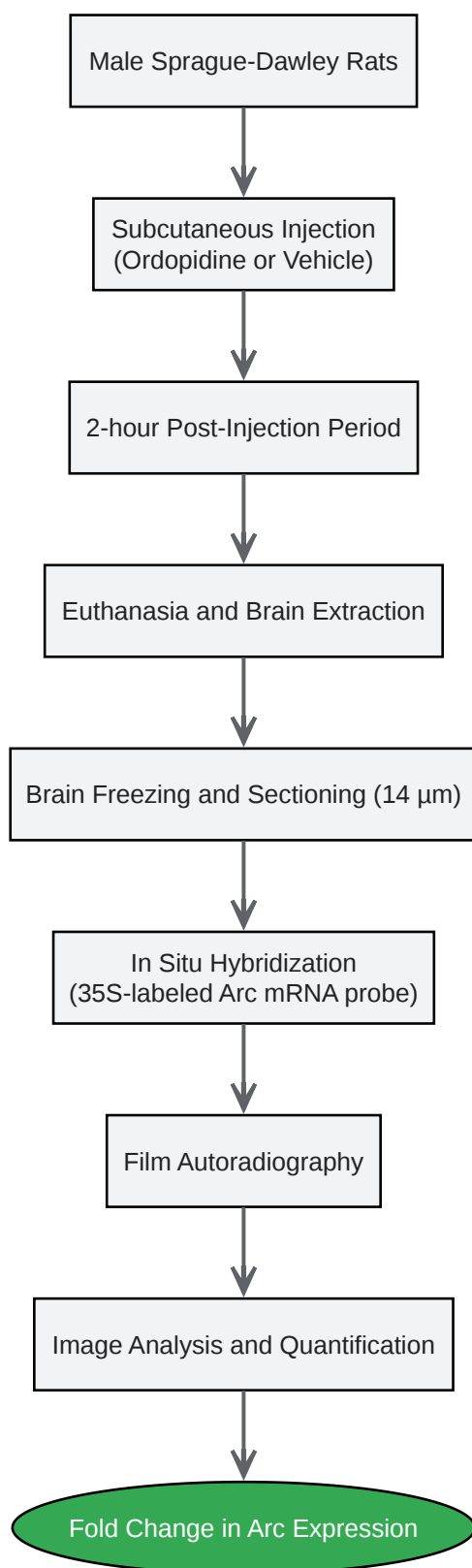
Experimental Protocols

3.2.1 In Vivo Assessment of Arc Gene Expression

- Subjects: Male Sprague-Dawley rats.
- Drug Administration: **Ordopidine** (25 mg/kg) or vehicle was administered via subcutaneous injection.

- Tissue Collection: Two hours post-injection, animals were euthanized, and brains were rapidly removed and frozen.
- Analysis: Coronal brain sections (14 μ m) were processed for in situ hybridization histochemistry using a ³⁵S-labeled oligonucleotide probe for Arc mRNA.
- Quantification: Film autoradiograms were digitized, and the optical density of the hybridization signal was measured in the frontal cortex and striatum using computerized image analysis software. Data were expressed as a percentage of the control group mean.
- Reference: This protocol is based on the methodology described in Waters et al., 2014.

The following diagram outlines the experimental workflow.



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Caption: Experimental workflow for Arc gene expression analysis.

Clinical Development in Affective Disorders

Information regarding the clinical development of **Ordopidine** (ACR325) for affective disorders is sparse.

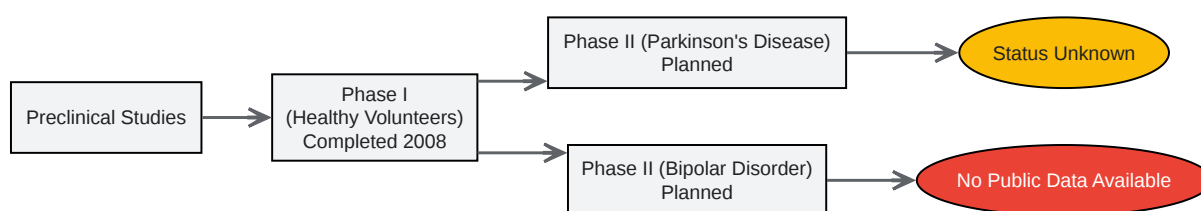
Phase I Studies

In 2008, NeuroSearch A/S announced the completion of Phase I single and multiple-dose studies in healthy volunteers. The results indicated that **Ordopidine** had a linear and predictable pharmacokinetic profile and was well-tolerated at doses predicted to be therapeutic.

Planned Phase II Studies

Following the Phase I studies, NeuroSearch stated its intention to advance **Ordopidine** into Phase II proof-of-concept studies for Parkinson's disease and bipolar disorder. A clinical trial for Parkinson's disease was registered (NCT01023282). However, there is no publicly available information confirming the initiation or completion of the planned Phase II study for bipolar disorder. The development pathway for **Ordopidine** in affective disorders appears to have been discontinued or has not been publicly reported.

The following diagram illustrates the known clinical development pathway.



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References

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- 2. | BioWorld [bioworld.com]
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